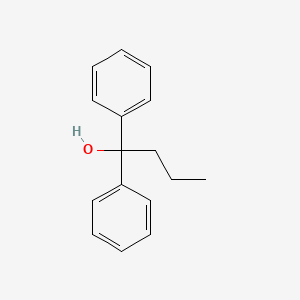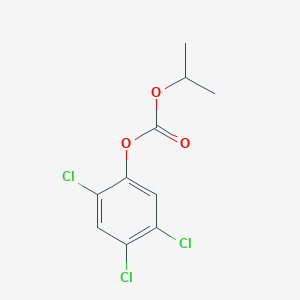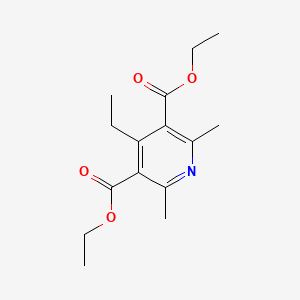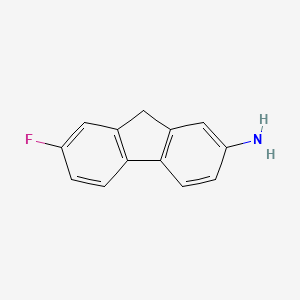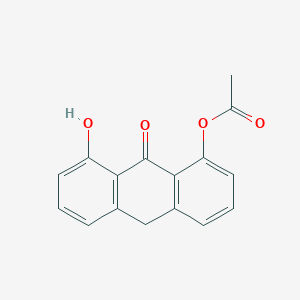![molecular formula C7H9BrNO5P B14744891 5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate CAS No. 306-10-5](/img/structure/B14744891.png)
5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an aminooxy group, a bromine atom, and a phosphate group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate typically involves multiple steps. One common method starts with the bromination of a phenyl ring, followed by the introduction of an aminooxy group through a nucleophilic substitution reaction. The final step involves the phosphorylation of the phenyl ring to introduce the dihydrogen phosphate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphate derivatives, while substitution reactions can produce a variety of substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with certain biomolecules, altering their function. The bromine atom and phosphate group also contribute to the compound’s reactivity and ability to participate in various biochemical pathways. These interactions can modulate enzyme activity, signal transduction, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(Aminooxy)methyl]-2-bromophenol
- 5-[(Aminooxy)methyl]-2-bromophenyl phosphate
- 5-[(Aminooxy)methyl]-2-chlorophenyl dihydrogen phosphate
Uniqueness
What sets 5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate apart from similar compounds is its specific combination of functional groups. The presence of both the aminooxy and phosphate groups on the same phenyl ring provides unique reactivity and potential for diverse applications. This compound’s ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable subject of study.
Eigenschaften
CAS-Nummer |
306-10-5 |
|---|---|
Molekularformel |
C7H9BrNO5P |
Molekulargewicht |
298.03 g/mol |
IUPAC-Name |
[5-(aminooxymethyl)-2-bromophenyl] dihydrogen phosphate |
InChI |
InChI=1S/C7H9BrNO5P/c8-6-2-1-5(4-13-9)3-7(6)14-15(10,11)12/h1-3H,4,9H2,(H2,10,11,12) |
InChI-Schlüssel |
WXTCJRIXRVJTPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CON)OP(=O)(O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


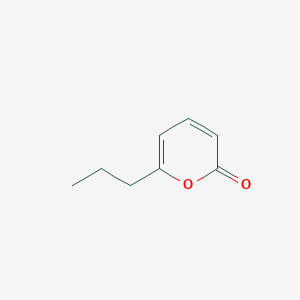
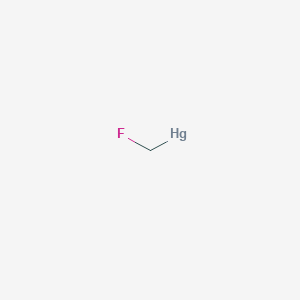
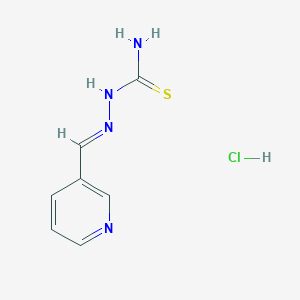
![N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14744836.png)
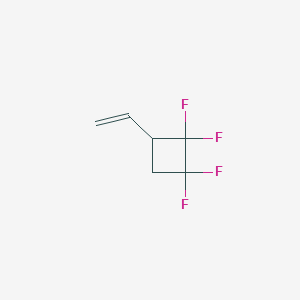
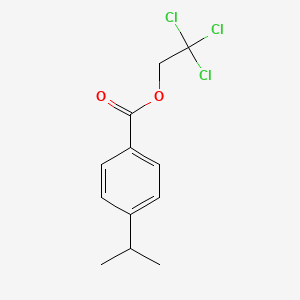

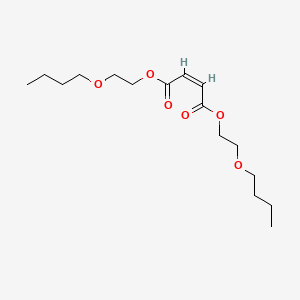
![1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14744878.png)
